molecular formula C19H16ClNO5 B12218350 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12218350
M. Wt: 373.8 g/mol
InChI Key: VDPJNMWZMKNTMD-UHFFFAOYSA-N
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Description

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzoxazepine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the 5-chloro-2-methoxyphenyl and 2-oxoethyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClNO5

Molecular Weight

373.8 g/mol

IUPAC Name

4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C19H16ClNO5/c1-11-18(23)21(19(24)13-5-3-4-6-17(13)26-11)10-15(22)14-9-12(20)7-8-16(14)25-2/h3-9,11H,10H2,1-2H3

InChI Key

VDPJNMWZMKNTMD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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